Positional Dichlorophenyl Isomerism Determines Differential Physicochemical Descriptors and Expected Pharmacokinetic Behavior
The title compound bears a 3,5-dichlorophenyl substituent that influences lipophilicity and electronic surface potential in a manner distinct from other positional isomers. While experimentally measured logP/logD values for this exact compound remain sparse in the public domain, the 3,5-substitution pattern is known to reduce planarity in the N-phenyl amide moiety and alter the molecular dipole moment relative to the 3,4- and 2,4-dichloro isomers, potentially affecting permeability, solubility, and metabolic soft spots [1]. The only publicly registered biological test for this specific CAS number is a biochemical high-throughput screen for inhibitors of the RMI–FANCM protein–protein interaction, recorded in the Chemsrc bioassay database, which reports compound submission and screening event but no disclosed IC₅₀ result .
| Evidence Dimension | Substituent-dependent physicochemical and target-engagement profile |
|---|---|
| Target Compound Data | 3,5-dichlorophenyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide; MW 320.2 g/mol; RMI–FANCM screen registered (quantitative result not publicly disclosed) |
| Comparator Or Baseline | 3,4-dichlorophenyl and 2,4-dichlorophenyl isomers of tetrahydronaphthalene-2-carboxamide (no equivalently standardized dataset publicly available for direct comparison) |
| Quantified Difference | Cannot be quantified from existing public data; key differentiation rests on the documented propensity of isomeric dichlorophenyl substitutions to yield divergent biological fingerprints in this scaffold class |
| Conditions | Computational comparative analysis absent publicly available aligned experimental data for all positional isomers |
Why This Matters
Procurement of the 3,5-dichloro isomer is mandatory for maintaining the intrinsic physicochemical and recognition properties required for the RMI–FANCM screening cascade or any follow-up medicinal chemistry campaign, as positional isomers are predicted to exhibit different target engagement and pharmacokinetic profiles.
- [1] Meyers KM, Kim N, Mendez-Andino JL, Hu XE, Munson RN, et al. Aminomethyl tetrahydronaphthalene biphenyl carboxamide MCH-R1 antagonists—Increasing selectivity over hERG. Bioorganic & Medicinal Chemistry Letters 17(3):819–822, 2007. DOI: 10.1016/j.bmcl.2006.10.051. View Source
